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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

Cat. No.: B1585750

An In-depth Technical Guide to 4-(4-Chlorobenzoyl)Piperidine: A Core Scaffold in Modern
Drug Discovery

Introduction

4-(4-Chlorobenzoyl)piperidine is a heterocyclic ketone that has emerged as a significant
building block and key intermediate in the synthesis of complex pharmaceutical agents. Its
structural motif, combining a piperidine ring with a substituted benzoyl group, positions it as a
"privileged structure” in medicinal chemistry—a framework that is capable of binding to multiple
biological targets.[1] This guide, intended for researchers and drug development professionals,
provides a comprehensive overview of the core chemical and physical properties of 4-(4-
Chlorobenzoyl)piperidine, its synthesis, analytical characterization, applications, and safety
protocols. The insights herein are grounded in established chemical principles and field-proven
applications to facilitate its effective use in a research and development setting.

Core Chemical Identity

The fundamental identity of a compound is defined by its molecular structure, formula, and
weight. These core attributes dictate its chemical behavior and stoichiometric relationships in
reactions.
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Identifier Value Source

Molecular Formula C12H14CINO [21[31[41[5]

Molecular Weight 223.70 g/mol [2][4]
4-chlorophenyl)-piperidin-4-

IUPAC Name ( pheny)-pip [4]
ylmethanone

CAS Number 53220-41-0 [31[4]
4-(p-Chlorobenzoyl)piperidine,

Synonyms (4-Chlorophenyl)(piperidin-4- [3][4]

yl)methanone

The structure consists of a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl
group. This combination of a flexible, basic heterocyclic amine and a rigid, aromatic ketone is

crucial to its utility in medicinal chemistry.

Caption: Chemical structure of (4-chlorophenyl)-piperidin-4-ylmethanone.

Physicochemical Properties

The physical characteristics of a compound are critical for determining its handling, storage,

and behavior in various solvents and reaction conditions.

Property Value Source
Appearance Yellow Solid [3]
Melting Point 60-63 °C [3]
Solubility Slightly soluble in water [3]
Storage Keep in dark place, Sealed in 3]

dry, Room Temperature

Synthesis and Reaction Pathways
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The synthesis of 4-(4-Chlorobenzoyl)piperidine is typically achieved via the acylation of a
piperidine derivative. A common and logical approach is the Friedel-Crafts acylation of a
suitably protected piperidine precursor, or more directly, the N-acylation followed by
rearrangement or direct C-acylation strategies. However, the most straightforward laboratory
and industrial synthesis involves the reaction of a piperidine Grignard reagent with 4-
chlorobenzoyl chloride or the acylation of piperidine with 4-chlorobenzoyl chloride under
specific conditions.

A highly plausible pathway is the Schotten-Baumann reaction between piperidine and 4-
chlorobenzoyl chloride. To prevent N-acylation, the piperidine nitrogen must be protected,
typically with a Boc (tert-butoxycarbonyl) group. The protected piperidine can then be subjected
to a Friedel-Crafts-type acylation or converted into an organometallic reagent for reaction with
the acid chloride, followed by deprotection.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Boc Protection of Piperidine

Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or
tetrahydrofuran (THF).

e Cool the solution to 0 °C in an ice bath.
e Add di-tert-butyl dicarbonate (Bocz0, 1.1 eq) portion-wise while stirring.

 Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS
analysis indicates complete consumption of the starting material.

e Quench the reaction with water and extract the product with an organic solvent.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield N-Boc-piperidine.

Step 2: Acylation and Deprotection

» Prepare a solution of N-Boc-piperidine (1.0 eq) in an anhydrous solvent like THF and cool to
-78 °C under an inert atmosphere (e.g., Argon).
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Add a strong base such as sec-Butyllithium (s-BulLi, 1.1 eq) dropwise to deprotonate the 4-
position, forming a lithiated intermediate.

In a separate flask, dissolve 4-chlorobenzoyl chloride (1.2 eq) in anhydrous THF.

Slowly add the 4-chlorobenzoyl chloride solution to the lithiated piperidine solution at -78 °C.
After the addition is complete, allow the reaction to stir for 1-2 hours at -78 °C.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and
concentrate.

The crude N-Boc-4-(4-chlorobenzoyl)piperidine is then deprotected by dissolving it in a
solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

Stir at room temperature for 1-3 hours.

Neutralize with a base (e.g., NaOH or NaHCOs) and extract the final product, 4-(4-
Chlorobenzoyl)piperidine.

Purify the final compound using column chromatography or recrystallization.

Caption: Synthetic workflow for 4-(4-Chlorobenzoyl)Piperidine.

Analytical Characterization

Confirming the identity and purity of synthesized 4-(4-Chlorobenzoyl)piperidine requires a
suite of analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the chlorobenzoyl ring (typically in the 7.4-7.8 ppm range as two doublets), the
proton at the 4-position of the piperidine ring (a multiplet around 3.0-3.5 ppm), and the
piperidine ring methylene protons (in the 1.5-3.0 ppm range).[6] The NH proton will appear
as a broad singlet.
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o 18C NMR: The carbon spectrum will show a characteristic signal for the ketone carbonyl
carbon (~198-205 ppm), signals for the aromatic carbons (128-140 ppm), and signals for
the aliphatic carbons of the piperidine ring (25-55 ppm).

« Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the
ketone carbonyl (C=0) stretch, typically around 1670-1690 cm~*. Other notable peaks
include the N-H stretch (around 3300-3400 cm~1, often broad), C-H stretches (aliphatic and
aromatic, ~2850-3100 cm~1), and the C-ClI stretch (~700-800 cm~1).[7][8]

o Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion
mode will show a prominent peak for the protonated molecule [M+H]* at m/z 224.7. The
isotopic pattern due to the presence of chlorine (3°Cl and 3’Cl in a ~3:1 ratio) will be evident,
with a signal at m/z 226.7.

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

4-(4-Chlorobenzoyl)piperidine is not typically an active pharmaceutical ingredient (API) itself
but serves as a crucial intermediate for more complex molecules.[3][5]

e Monoacylglycerol Lipase (MAGL) Inhibitors: Research has demonstrated that derivatives of
4-(4-chlorobenzoyl)piperidine can act as potent and reversible inhibitors of
monoacylglycerol lipase (MAGL).[9] MAGL is a therapeutic target for various conditions,
including cancer and neurological disorders. The piperidine core acts as a scaffold, upon
which further modifications are made to optimize binding affinity and selectivity for the
enzyme's active site.[9]

« Allosteric Modulators: Certain thiophene derivatives incorporating the 4-(4-
chlorobenzoyl)piperidine moiety have been identified as allosteric enhancers of the Al-
adenosine receptor, presenting opportunities for developing treatments for cardiovascular
diseases and pain.[3][5]

¢ Neuropsychiatric Drug Scaffolds: The related 4-benzoylpiperidine fragment is a core
component of several antipsychotic and neurological drugs.[1] The structure mimics aspects
of butyrophenones, a well-known class of dopamine receptor antagonists. This makes 4-(4-
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chlorobenzoyl)piperidine a valuable starting point for synthesizing new ligands for
dopamine and serotonin receptors.

Safety and Handling

Understanding the hazard profile is essential for safe laboratory practice.

o Hazard Classification: 4-(4-Chlorobenzoyl)piperidine is classified as harmful if swallowed
(Acute Toxicity 4, Oral), causes serious eye irritation (Eye lIrritation 2), and may cause
respiratory irritation.[2][4][10]

o GHS Pictogram: GHS07 (Exclamation Mark)
o Signal Word: Warning
e Precautionary Measures:

o Handling: Wear appropriate personal protective equipment (PPE), including safety
goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing dust and handle
only in a well-ventilated area or chemical fume hood.[10]

o Storage: Store in a tightly sealed container in a dry, cool, and dark place to prevent
degradation.[3]

o First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If
swallowed, rinse mouth and seek medical attention.[10] If inhaled, move to fresh air.

Conclusion

4-(4-Chlorobenzoyl)piperidine is a compound of significant value to the scientific community,
particularly in the fields of medicinal chemistry and drug development. Its precise molecular
weight of 223.70 g/mol and formula of C12H14CINO are foundational to its use in synthesis.
Beyond these basic identifiers, its utility is rooted in its versatile structure, which serves as a
robust scaffold for creating novel therapeutic agents, from MAGL inhibitors to CNS-active
compounds. A thorough understanding of its synthesis, analytical profile, and safety
requirements enables researchers to leverage this important chemical intermediate to its full
potential in the pursuit of new medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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